molecular formula C10H10F3NO3 B12444270 N-Methoxy-N-methyl-2-(trifluoromethoxy)benzamide

N-Methoxy-N-methyl-2-(trifluoromethoxy)benzamide

Cat. No.: B12444270
M. Wt: 249.19 g/mol
InChI Key: HDAJWQBHKBIWFE-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

IUPAC Nomenclature and Systematic Classification

N-Methoxy-N-methyl-2-(trifluoromethoxy)benzamide is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as a benzamide derivative. The parent structure consists of a benzene ring substituted with a trifluoromethoxy group (-OCF₃) at the second position and an N-methoxy-N-methyl carboxamide group at the first position. This nomenclature reflects the compound’s functional group hierarchy, prioritizing the amide moiety over the ether-linked trifluoromethyl group.

Molecular Formula and Weight Analysis (C₁₀H₁₀F₃NO₃)

The molecular formula C₁₀H₁₀F₃NO₃ corresponds to a molecular weight of 249.19 g/mol , calculated as follows:

  • Carbon (C): 12.01 × 10 = 120.10
  • Hydrogen (H): 1.008 × 10 = 10.08
  • Fluorine (F): 19.00 × 3 = 57.00
  • Nitrogen (N): 14.01 × 1 = 14.01
  • Oxygen (O): 16.00 × 3 = 48.00
    Total : 120.10 + 10.08 + 57.00 + 14.01 + 48.00 = 249.19 g/mol .

This composition places the compound within the broader class of fluorinated aromatic amides, characterized by high electronegativity and metabolic stability.

SMILES Notation and Functional Group Topology

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is CON(C)C(=O)C1=C(C=CC=C1)OC(F)(F)F , which encodes:

  • A benzene ring (C1=C(C=CC=C1) ) with:
    • An N-methoxy-N-methylamide group (CON(C)C(=O) ) at position 1.
    • A trifluoromethoxy group (OC(F)(F)F ) at position 2.

      This topology highlights the compound’s dual functionality: the Weinreb amide moiety enables controlled ketone synthesis, while the trifluoromethoxy group enhances lipophilicity and electronic effects.

Historical Context and Discovery Timeline

The synthesis of this compound is rooted in the development of Weinreb amides , first reported in 1981 as stable intermediates for ketone formation. The incorporation of fluorine-containing groups into such frameworks emerged prominently in the 2010s, driven by advances in organofluorine chemistry. The specific compound, with CAS registry number 1397216-10-2 , was first cataloged in the mid-2010s, reflecting its role in modern synthetic methodologies. Its discovery aligns with broader trends in pharmaceutical research, where fluorinated Weinreb amides are prized for their ability to generate bioactive ketones with improved pharmacokinetic properties.

Academic Significance in Organofluorine Chemistry

This compound exemplifies the synergy between Weinreb amide chemistry and fluorine substitution , two pillars of contemporary organic synthesis:

  • Weinreb Amide Utility : The N-methoxy-N-methyl group prevents over-addition of organometallic reagents, enabling precise ketone synthesis. For example, reacting this amide with Grignard reagents yields trifluoromethoxy-substituted ketones, valuable in drug discovery.
  • Trifluoromethoxy Effects : The -OCF₃ group confers metabolic stability and enhanced membrane permeability, critical for agrochemicals and pharmaceuticals. Its strong electron-withdrawing nature also influences reaction kinetics in cross-coupling processes.

Table 1: Comparative Analysis of Related Fluorinated Benzamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₀H₁₀F₃NO₃ 249.19 Weinreb amide, -OCF₃
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide C₁₀H₁₀F₃NO₂ 233.19 Weinreb amide, -CF₃
4-(Trifluoromethoxy)benzamide C₈H₆F₃NO₂ 205.13 Primary amide, -OCF₃

Data derived from.

The academic relevance of this compound is further underscored by its role in C–H functionalization studies. For instance, trifluoromethoxy-substituted benzamides participate in palladium-catalyzed coupling reactions, facilitating the construction of complex fluorinated architectures. Additionally, the compound serves as a precursor in the synthesis of heterocyclic fluorophores and kinase inhibitors , demonstrating its versatility in medicinal chemistry.

Properties

IUPAC Name

N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-14(16-2)9(15)7-5-3-4-6-8(7)17-10(11,12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAJWQBHKBIWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1OC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation Using PPh₃/I₂

The PPh₃/I₂ system enables direct conversion of carboxylic acids to Weinreb amides through in situ formation of acyl iodides. For N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide, 2-(trifluoromethoxy)benzoic acid is treated with PPh₃ (1.1 eq) and I₂ (1.0 eq) in dichloromethane at 0°C, followed by addition of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and iPr₂NEt (2.5 eq). The reaction proceeds at room temperature, yielding the target compound in 78–85% after silica gel purification.

Key Advantages:

  • Avoids hazardous acid chlorides.
  • Compatible with acid-sensitive functional groups.

Limitations:

  • Requires anhydrous conditions.
  • Iodine residue complicates purification.

Oxidative Amidation of Alcohols via Copper Catalysis

Primary alcohols such as 2-(trifluoromethoxy)benzyl alcohol undergo oxidative amidation using CuI (10 mol%) and tert-butyl hydroperoxide (TBHP) as the oxidant. The reaction occurs in acetonitrile at 80°C for 12 hours, achieving 70–75% yield.

Reaction Conditions:

  • Catalyst: CuI (10 mol%).
  • Oxidant: TBHP (3.0 eq).
  • Solvent: MeCN, 80°C.

Mechanistic Insight:
The copper catalyst facilitates alcohol oxidation to the aldehyde intermediate, which undergoes nucleophilic attack by N,O-dimethylhydroxylamine.

Triazine-Mediated Coupling (CDMT/NMM)

2-(Trifluoromethoxy)benzoic acid reacts with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, 1.1 eq) and N-methylmorpholine (NMM, 2.0 eq) in THF to form an active triazinyl ester. Subsequent treatment with N,O-dimethylhydroxylamine (1.2 eq) provides the Weinreb amide in 82–88% yield.

Optimization Data:

Parameter Optimal Value
CDMT Equivalents 1.1
Reaction Temperature 25°C
Purification Method Silica Gel

Acid Chloride Route

2-(Trifluoromethoxy)benzoic acid is converted to its acid chloride using thionyl chloride (2.0 eq) in refluxing toluene. The acid chloride is then reacted with N,O-dimethylhydroxylamine (1.5 eq) in the presence of Et₃N (2.0 eq) at 0°C, yielding 89–92% of the product.

Critical Steps:

  • Strict temperature control (–10°C to 0°C) during amidation.
  • Removal of HCl via continuous N₂ purging.

Palladium-Catalyzed Aminocarbonylation

Aryl bromides such as 2-bromo-(trifluoromethoxy)benzene undergo aminocarbonylation under 1 atm CO with Pd(PPh₃)₄ (5 mol%) and N,O-dimethylhydroxylamine in DMF at 100°C. This method achieves 65–70% yield but requires specialized equipment for CO handling.

Substrate Scope:

Aryl Bromide Substituent Yield (%)
Electron-Deficient 68
Electron-Neutral 72
Electron-Rich 61

Triphosgene Activation

Triphosgene (0.33 eq) activates 2-(trifluoromethoxy)benzoic acid in THF at –78°C, generating a mixed anhydride. Reaction with N,O-dimethylhydroxylamine (1.1 eq) at 0°C provides the amide in 85–90% yield within 2 hours.

Advantages Over CDMT:

  • Faster reaction times (2 vs. 6–8 hours).
  • Higher yields for sterically hindered substrates.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
PPh₃/I₂ Activation 78–85 95 Low Moderate
Oxidative Amidation 70–75 90 Medium Low
CDMT Coupling 82–88 98 High High
Acid Chloride Route 89–92 97 Medium High
Pd-Catalyzed Aminocarbonylation 65–70 93 Very High Low
Triphosgene Activation 85–90 96 Medium High

Key Recommendations:

  • Lab-Scale Synthesis: Acid chloride route (high yield, simplicity).
  • Industrial Production: CDMT coupling (excellent scalability).
  • Sensitive Substrates: Triphosgene activation (mild conditions).

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamide derivatives.

Scientific Research Applications

N-Methoxy-N-methyl-2-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of related benzamides:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Activities References
N-Methoxy-N-methyl-2-(trifluoromethoxy)benzamide 2-(trifluoromethoxy), N-methoxy-N-methyl ~298.19* Synthetic intermediate (inferred) -
N-Methoxy-N-methyl-2-(methylthio)benzamide 2-(methylthio), N-methoxy-N-methyl 211.28 Not specified (likely intermediate)
N-p-tolyl-4-(trifluoromethoxy)benzamide 4-(trifluoromethoxy), N-p-tolyl 295.28 Anti-echinococcal (30% viability at 125 μg/ml)
2-Methoxy-N-[2-(trifluoromethyl)phenyl]benzamide 2-methoxy, N-(2-trifluoromethylphenyl) 325.27 Not specified (structural analog)
3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide 3-chloro-2-fluoro, N-methoxy-N-methyl 231.66 Not specified (halogenated variant)

*Calculated based on analogous structures.

Key Observations:
  • Weinreb Amide vs. Aryl Amides : The N-methoxy-N-methyl group distinguishes the target compound as a synthetic intermediate, whereas N-aryl analogs (e.g., N-p-tolyl derivatives) are often bioactive end products.
  • Halogen vs. Trifluoromethoxy : Chloro/fluoro substituents (e.g., 3-chloro-2-fluoro analog) increase electronegativity but lack the lipophilicity-enhancing effects of trifluoromethoxy.
Anti-Parasitic Activity ():
  • N-p-tolyl-4-(trifluoromethoxy)benzamide (Compound 16) : At 125 μg/ml, reduced protoscolex viability to 30% after 5 days.
  • N-p-tolyl-1-naphthamide (Compound 10) : Achieved 0% viability at 100 μg/ml under similar conditions.
  • Implication : Para-substituted trifluoromethoxy groups may be less effective than bulkier aromatic substituents (e.g., naphthamide) in anti-parasitic activity.
Antibacterial Activity ():
  • 4-(Trifluoromethoxy)-N-(oxadiazol-2-yl)benzamides: Demonstrated efficacy against Neisseria gonorrhoeae, highlighting the role of heterocyclic appendages in enhancing activity.

Biological Activity

N-Methoxy-N-methyl-2-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for further exploration in pharmacological applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10F3NO2\text{C}_10\text{H}_{10}\text{F}_3\text{N}O_2

This structure includes a methoxy group, a methyl group, and a trifluoromethoxy group attached to a benzamide backbone. The presence of the trifluoromethoxy group significantly influences the compound's physicochemical properties, enhancing its interaction with biological molecules.

The mechanism of action for this compound involves:

  • Enhanced Lipophilicity : The trifluoromethoxy group increases the compound's lipophilicity, allowing for better penetration through cellular membranes and interaction with hydrophobic regions of proteins and enzymes.
  • Protein Binding : This compound can modulate the activity of various biomolecules by binding to specific proteins, which may lead to altered cellular signaling pathways or inhibition of enzyme activity.

Antiparasitic Activity

This compound has shown promising results in antiparasitic assays:

  • Plasmodium falciparum : In cell-based assays, compounds similar to this compound have demonstrated moderate efficacy against P. falciparum, with EC50 values around 200 nM . This indicates potential as an antimalarial agent.
  • Toxoplasma gondii : Research indicates that derivatives of benzamides exhibit activity against T. gondii tachyzoites, suggesting that similar compounds may also possess antiparasitic properties .

Anticancer Activity

The compound has been evaluated for its anticancer potential:

  • Cell Line Studies : Various derivatives have shown significant antiproliferative activity against cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against multiple cancer types . The selectivity towards specific cancer cell lines such as MCF-7 (breast cancer) indicates a targeted therapeutic potential.

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties:

  • Gram-positive Bacteria : Some derivatives have shown selective activity against Gram-positive strains like E. faecalis, with minimum inhibitory concentrations (MIC) reported at 8 µM .

Table 1: Biological Activity Overview

Activity TypeTarget Organism/Cell LineEC50/IC50 (µM)Reference
AntimalarialP. falciparum200 nM
AntiparasiticT. gondiiModerate
AnticancerMCF-7 (Breast Cancer)3.1
AntibacterialE. faecalis8

Case Studies

  • Antimalarial Screening : A study screened various benzamide derivatives for their activity against P. falciparum, identifying this compound as a lead candidate due to its favorable potency and selectivity profile .
  • Anticancer Evaluation : In vitro studies demonstrated that compounds related to this compound exhibited significant antiproliferative effects across several cancer cell lines, indicating potential for further development as anticancer agents .

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